molecular formula C12H12Br2N2 B14226147 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide CAS No. 830323-15-4

4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide

Cat. No.: B14226147
CAS No.: 830323-15-4
M. Wt: 344.04 g/mol
InChI Key: JBUKHPHZPCWCLA-UHFFFAOYSA-N
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Description

4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with a pyridinium core structure It is characterized by the presence of an amino group at the 4-position and a bromophenylmethyl group attached to the nitrogen atom of the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and 4-aminopyridine.

    Reaction: The 4-bromobenzyl bromide is reacted with 4-aminopyridine in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions.

    Formation of Pyridinium Salt: The reaction leads to the formation of the pyridinium salt, this compound.

    Purification: The product is then purified using recrystallization or column chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The presence of the bromophenylmethyl group enhances its binding affinity and specificity, making it a potent agent in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-[(4-chlorophenyl)methyl]pyridin-1-ium chloride
  • 4-Amino-1-[(4-fluorophenyl)methyl]pyridin-1-ium fluoride
  • 4-Amino-1-[(4-methylphenyl)methyl]pyridin-1-ium methylate

Uniqueness

4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

830323-15-4

Molecular Formula

C12H12Br2N2

Molecular Weight

344.04 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]pyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C12H11BrN2.BrH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;/h1-8,14H,9H2;1H

InChI Key

JBUKHPHZPCWCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)Br.[Br-]

Origin of Product

United States

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